molecular formula C14H10BrFO2 B1345413 4-Bromo-3-fluoro-3'-methoxybenzophenone CAS No. 750633-75-1

4-Bromo-3-fluoro-3'-methoxybenzophenone

Cat. No.: B1345413
CAS No.: 750633-75-1
M. Wt: 309.13 g/mol
InChI Key: DJHOQJWPFZDYMU-UHFFFAOYSA-N
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Description

Chemical Identity: 4-Bromo-3-fluoro-3'-methoxybenzophenone (CAS: 760192-85-6) is a halogenated benzophenone derivative featuring a bromine atom at the 4-position, a fluorine atom at the 3-position of one benzene ring, and a methoxy group at the 3'-position of the second ring. Its IUPAC name is (4-bromo-3-fluorophenyl)-(4-methoxyphenyl)methanone .

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHOQJWPFZDYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641481
Record name (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-75-1
Record name (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromo-3-fluoroacetophenone and 3-methoxybenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows: [ \text{4-Bromo-3-fluoroacetophenone} + \text{3-Methoxybenzoyl chloride} \xrightarrow{\text{AlCl3}} \text{4-Bromo-3-fluoro-3’-methoxybenzophenone} ]

Industrial Production Methods

In industrial settings, the production of 4-Bromo-3-fluoro-3’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-3’-methoxybenzophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzophenones.

    Oxidation: Formation of benzophenone carboxylic acids or aldehydes.

    Reduction: Formation of benzophenone alcohols.

Scientific Research Applications

4-Bromo-3-fluoro-3’-methoxybenzophenone is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-3’-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The methoxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituent positions and their implications:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications
4-Bromo-3-fluoro-3'-methoxybenzophenone 4-Br, 3-F, 3'-OCH₃ 760192-85-6 C₁₄H₁₀BrFO₂ Discontinued; potential COX inhibition inferred from analogs
4-Bromo-4'-methoxybenzophenone 4-Br, 4'-OCH₃ 4542-75-0 C₁₄H₁₁BrO₂ Commercial availability (BerrChemical); used as intermediate
3-Bromo-4'-methoxybenzophenone 3-Br, 4'-OCH₃ N/A C₁₄H₁₁BrO₂ Studied for synthetic routes; no bioactivity data
3-Fluoro-4'-methoxybenzophenone 3-F, 4'-OCH₃ N/A C₁₄H₁₁FO₂ Electronic effects enhance reactivity; limited safety data
p-Chloro-p'-methoxybenzophenone 4-Cl, 4'-OCH₃ N/A C₁₄H₁₁ClO₂ Melting point: 127°C; synthesized via Friedel-Crafts acylation

Key Observations :

  • Substituent Position: The 3-fluoro and 3'-methoxy groups in the target compound introduce steric hindrance and electronic effects distinct from 4'-methoxy analogs. This may alter solubility (e.g., lower logP compared to non-fluorinated analogs) and binding affinity to biological targets .
  • Halogen Effects : Bromine’s electron-withdrawing nature enhances stability, while fluorine’s electronegativity may increase reactivity in substitution reactions compared to chlorine-containing analogs .
Anti-Inflammatory Mechanisms:
  • COX Inhibition: Analogs like 4-hydroxy-4'-methoxybenzophenone exhibit COX-2 selectivity (Glide Score: -8.5 kcal/mol), suggesting that substituent positioning near the ketone group is critical for enzyme interaction . The target compound’s 3-fluoro group may enhance hydrogen bonding with COX-2 active sites.
  • Cytokine Suppression: Brominated benzophenones (e.g., 4-bromo derivatives) inhibit pro-inflammatory cytokines (IL-6, TNF-α) at IC₅₀ values of 10–20 μM, though fluorine’s role remains unexplored .

Biological Activity

4-Bromo-3-fluoro-3'-methoxybenzophenone is a benzophenone derivative that has garnered attention for its potential biological activities. This compound features a bromine atom, a fluorine atom, and a methoxy group, which contribute to its unique chemical properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrFO2C_{16}H_{14}BrFO_2, with a molecular weight of approximately 351.19 g/mol. The structural features include:

Feature Description
Bromine Substituent Enhances lipophilicity and reactivity
Fluorine Substituent Increases binding affinity to targets
Methoxy Group Modifies electronic properties

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Potential : There is evidence that compounds with similar structures exhibit anticancer activities. For instance, derivatives of benzophenones have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The bromine and fluorine atoms may enhance the compound's binding affinity to enzymes or receptors involved in key metabolic pathways. This interaction could lead to altered enzyme activity or receptor functions, thereby influencing various biological processes.

Case Studies and Research Findings

  • Anticancer Studies : A study on structurally similar benzophenone derivatives demonstrated significant antiproliferative effects in cancer cell lines such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). Compounds in this class showed IC50 values ranging from 0.075 µM to 0.620 µM, indicating potent activity against these cancer cells .
  • Antimicrobial Testing : In vitro assays have indicated that certain benzophenone derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

Compound Name IC50 (µM) Biological Activity
This compoundTBDAntimicrobial, Anticancer potential
4-Bromo-3-fluorobenzonitrileTBDAntimutagenic
4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenoneTBDAnticancer potential

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